Isoquinolinium chloride
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Overview
Description
Isoquinolinium chloride is a quaternary ammonium salt derived from isoquinoline. Isoquinoline is a heterocyclic aromatic organic compound that is structurally similar to quinoline. This compound is known for its applications in organic synthesis, particularly in the formation of various heterocyclic compounds.
Mechanism of Action
Target of Action
Isoquinolinium chloride, also known as Isoquinoline hydrochloride, is a type of isoquinoline, which is a class of natural alkaloids . Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial, and some other drugs . .
Mode of Action
It’s known that isoquinolinium salts can form excited isoquinolinium salts under visible-light irradiation . These excited salts can then undergo photoinduced electron transfer to transform into alpha-carbon radicals . This process sets the stage for further reactions.
Biochemical Pathways
This compound is involved in the synthesis of various heterocyclic compounds using pyridinium ylides . These compounds include chromeno-imidazo pyridines, isoquinolines, imidazothiazine, chromenoimidazocarbolines, imidazo pyridines, chromeno azepines, pyrido indolizine carbonitriles, pyridoindolizines, cyanoindolizinyl acetamides, tetrahydroindolizines, indolizinoindol amines, pyridobenzimidazoles, cyclo azines, pyrroloisoquinolines . The reaction occurs both at C‑1 and C‑3 atoms of cyanomethyl this compound .
Result of Action
The result of the action of this compound is the formation of various heterocyclic compounds . These compounds have potential applications in the pharmaceutical industry due to their structural diversity .
Action Environment
The action of this compound can be influenced by environmental factors such as light and the presence of other reactants . For instance, the formation of excited isoquinolinium salts requires visible-light irradiation . Additionally, the characteristics of the reactants employed can influence the reactivity of pyridinium ylides .
Biochemical Analysis
Biochemical Properties
Isoquinolinium chloride plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a catalyst in the synthesis of poly(imide)s and as a reactant in the synthesis of N-benzyl isoquinoline-1,3,4-triones . It also interacts with Lewis acids to form adducts, which can be crucial in various biochemical processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the polymerization of cytoskeletal tubulin by inhibiting GTPase activity, which can impact cell proliferation and motility . Additionally, this compound can modulate the activity of chloride channels, which are essential for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form stable complexes with Lewis acids, which can influence various biochemical pathways . This compound also acts as an inhibitor or activator of specific enzymes, thereby modulating their activity and affecting gene expression . These interactions are crucial for understanding the compound’s role in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that this compound can maintain its stability under specific conditions, but prolonged exposure to certain temperatures can lead to degradation . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the importance of controlled experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as enhancing cellular functions and modulating enzyme activity . At higher doses, this compound can cause toxic or adverse effects, including neuromuscular blockade and cardiovascular changes . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can undergo metabolic bioactivation, leading to the formation of reactive intermediates that can influence cellular metabolism . The compound’s involvement in metabolic pathways can affect metabolite levels and metabolic flux, highlighting its significance in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s activity and function, making it crucial to study its transport mechanisms.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinolinium chloride can be synthesized through the reaction of isoquinoline with cyanomethyl halides. The reaction involves the formation of 1-(cyanomethyl)isoquinolinium halides, which can then be treated with a base to form the desired this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced through the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . This method is favored due to its efficiency and the high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: Isoquinolinium chloride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form isoquinoline N-oxide.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions to form various substituted isoquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are often employed in substitution reactions.
Major Products Formed:
Oxidation: Isoquinoline N-oxide.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolines.
Scientific Research Applications
Isoquinolinium chloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Isoquinolinium chloride is similar to other quaternary ammonium salts, such as pyridinium chloride and quinolinium chloride. it is unique due to its structural framework, which allows for the formation of a wide variety of heterocyclic compounds . Similar compounds include:
- Pyridinium chloride
- Quinolinium chloride
- Benzylthis compound
This compound stands out due to its versatility in organic synthesis and its potential biological activities.
Properties
CAS No. |
21364-46-5 |
---|---|
Molecular Formula |
C9H8ClN |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
isoquinolin-2-ium;chloride |
InChI |
InChI=1S/C9H7N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-7H;1H |
InChI Key |
IYRMNDOLPONSCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=NC=CC2=C1.Cl |
Canonical SMILES |
C1=CC=C2C=[NH+]C=CC2=C1.[Cl-] |
21364-46-5 | |
Related CAS |
119-65-3 (Parent) |
Synonyms |
isoquinoline isoquinoline conjugate acid isoquinoline hydrobromide isoquinoline hydrochloride isoquinoline hydroiodide isoquinoline sulfate (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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